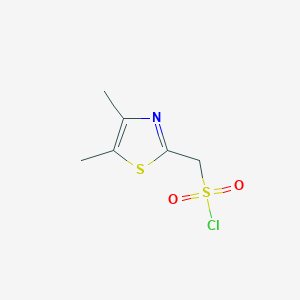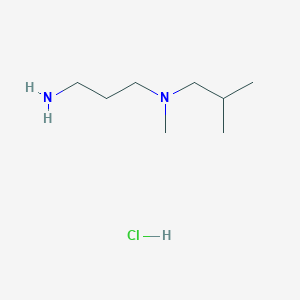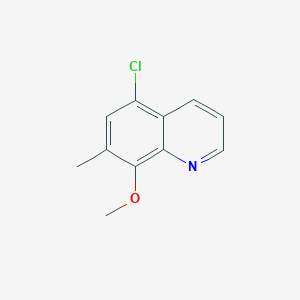
(Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride typically involves the reaction of thiazole derivatives with methanesulfonyl chloride under controlled conditions. One common method includes the use of dimethylthiazole as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.
Scientific Research Applications
Chemistry
In chemistry, (Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride is used as a reagent in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile tool in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It can be used to introduce sulfonyl groups into biomolecules, which can affect their activity and stability.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used to synthesize novel drug candidates with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonyl derivatives. These reactions can modify the chemical structure and properties of the target molecules, affecting their biological activity. The compound can interact with molecular targets such as enzymes and receptors, altering their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound containing sulfur and nitrogen.
Methanesulfonyl Chloride: A reagent used in organic synthesis for introducing sulfonyl groups.
Dimethylthiazole: A derivative of thiazole with two methyl groups.
Uniqueness
(Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride is unique due to its combined structural features of thiazole and methanesulfonyl chloride. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.
Properties
Molecular Formula |
C6H8ClNO2S2 |
|---|---|
Molecular Weight |
225.7 g/mol |
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H8ClNO2S2/c1-4-5(2)11-6(8-4)3-12(7,9)10/h3H2,1-2H3 |
InChI Key |
WOJUKGFUFLFWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13216395.png)
![5-Fluorospiro[2.5]octan-6-one](/img/structure/B13216402.png)




![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13216431.png)

![3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B13216436.png)
![3-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13216452.png)
![Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13216454.png)
